N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Description
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3OS and its molecular weight is 307.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity . The inhibition of CDK6 can lead to the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK6, this compound can halt cell cycle progression, leading to the suppression of cell proliferation .
Pharmacokinetics
It’s worth noting that the lipophilicity of a drug can influence its absorption, distribution, metabolism, and excretion (adme) properties . A compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is particularly relevant in the context of cancer cells, where unchecked cell proliferation leads to tumor growth .
Biological Activity
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a thieno ring fused with a pyrimidine structure. Its chemical formula is C11H12N4OS with a molecular weight of approximately 248.31 g/mol. The presence of the methoxy group at the 3-position of the phenyl ring enhances its lipophilicity and potentially modulates its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic pathways have been explored to optimize yield and purity, often employing methodologies such as nucleophilic substitution and condensation reactions.
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated that the compound inhibited cell proliferation in human cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) with IC50 values indicating significant potency .
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:
- COX Inhibition Assay : The compound exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
---|---|---|---|
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine | 10 | 12 | |
Diclofenac | 5 | 8 |
The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets involved in cancer proliferation and inflammation. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway .
Case Studies
- Study on Anticancer Efficacy : A recent study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. This compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups .
- Inflammation Model : In an animal model of acute inflammation, treatment with this compound significantly reduced edema and inflammatory markers compared to untreated controls, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-9-6-12-13(15-8-16-14(12)19-9)17-10-4-3-5-11(7-10)18-2;/h3-8H,1-2H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWRBFFJXOJLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.